![molecular formula C16H18N6O10 B12279969 [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitroguanosine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C16H18N6O10 and a molecular weight of 454.35 g/mol . It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA. This compound is primarily used in biochemical research, particularly in the study of nucleic acids and their interactions.
Métodos De Preparación
The synthesis of 8-Nitroguanosine 2’,3’,5’-Triacetate involves multiple steps, starting from guanosine. The process typically includes the nitration of guanosine to introduce the nitro group at the 8-position, followed by acetylation to protect the hydroxyl groups at the 2’, 3’, and 5’ positions. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine
Análisis De Reacciones Químicas
8-Nitroguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can be removed through hydrolysis, yielding 8-nitroguanosine.
Nucleophilic Attack: The nitro group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acetic anhydride for acetylation, hydrogen gas and palladium for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Nitroguanosine 2’,3’,5’-Triacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a model compound to study the reactivity of nucleosides and their derivatives.
Biology: Researchers use it to investigate the interactions between nucleic acids and proteins, as well as the mechanisms of RNA modification and repair.
Mecanismo De Acción
The mechanism of action of 8-Nitroguanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids and proteins. The nitro group at the 8-position can participate in various chemical reactions, affecting the structure and function of RNA. The acetyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. The molecular targets and pathways involved in its action include RNA modification enzymes and nucleic acid-binding proteins .
Comparación Con Compuestos Similares
8-Nitroguanosine 2’,3’,5’-Triacetate can be compared with other similar compounds, such as:
8-Nitroguanosine: Lacks the acetyl groups, making it more reactive in certain chemical reactions.
Guanosine 2’,3’,5’-Triacetate:
8-Aminoguanosine 2’,3’,5’-Triacetate: Has an amino group instead of a nitro group, leading to different chemical properties and reactivity.
The uniqueness of 8-Nitroguanosine 2’,3’,5’-Triacetate lies in its combination of the nitro and acetyl groups, which confer specific reactivity and stability, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C16H18N6O10 |
|---|---|
Peso molecular |
454.35 g/mol |
Nombre IUPAC |
[3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26) |
Clave InChI |
QLINZTUHUNRZIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



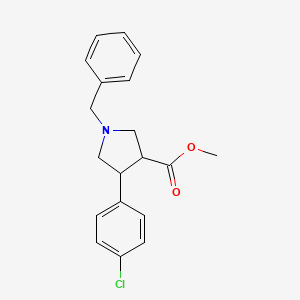


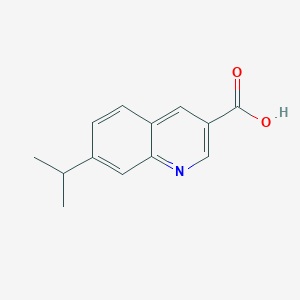

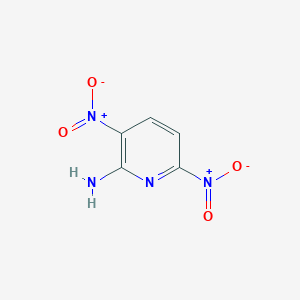

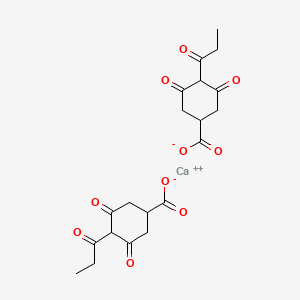
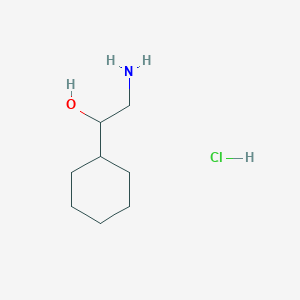
![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
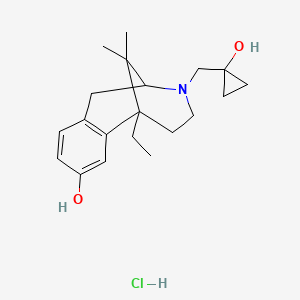
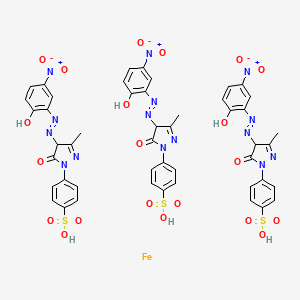
![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)
